molecular formula C₅H₅D₃N₂S₄Zn B1151076 Propineb-d3 (Technical grade)

Propineb-d3 (Technical grade)

Cat. No.: B1151076
M. Wt: 292.79
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Classification

Propineb-d3 (Technical grade) is characterized by the molecular formula C₅H₅D₃N₂S₄Zn, with a molecular weight of 292.79 grams per mole. This compound represents a deuterated variant of propineb, where three hydrogen atoms in the propylene chain have been substituted with deuterium atoms. The chemical structure maintains the essential zinc dithiocarbamate backbone that defines the parent compound's fungicidal properties while incorporating the isotopic labeling necessary for analytical applications.

The compound belongs to the dithiocarbamate class of fungicides, specifically classified as an organozinc fungicide. The systematic chemical nomenclature includes several accepted names: [[2-[(Dithiocarboxy)amino]-1-methylethyl-d3]carbamodithioato(2-)-κS,κS']zinc and (1-Methyl-1,2-ethanediyl-d3)biscarbamodithioic Acid Zinc Complex. These varied nomenclatures reflect different systematic naming approaches essential for accurate identification in analytical and research contexts.

The physical characteristics of Propineb-d3 (Technical grade) include its appearance as an off-white to pale beige solid. This physical presentation is consistent with many metal-organic complexes of similar structure. The compound demonstrates limited solubility in common solvents, which represents an important consideration for analytical methods development and experimental design.

The following table summarizes the key chemical identifiers for Propineb-d3 (Technical grade):

Parameter Information
Molecular Formula C₅H₅D₃N₂S₄Zn
Molecular Weight 292.79 grams per mole
Physical State Off-white to pale beige solid
Chemical Class Dithiocarbamate fungicide
Metal Center Zinc
Isotopic Modification Three deuterium substitutions

Historical Context and Agricultural Relevance

The parent compound propineb was first introduced in 1965 as a protective foliar fungicide with long residual activity. Propineb belongs to the dithiocarbamate group of compounds and has been extensively used as a protective treatment on various crops for controlling multiple fungal pathogens, including Oomycetes, Ascomycetes, Basidiomycetes and Fungi imperfecti. The compound demonstrates efficacy against downy mildew on hops and vines, apple scab, blue mould on tobacco, and Sigatoka disease of bananas.

Historical regulatory evaluations of propineb began with the Joint Meeting on Pesticide Residues in 1977, followed by subsequent evaluations in 1984 and 1985. The compound was later evaluated in 1993, during which an Acceptable Daily Intake was established. These evaluations contributed to understanding the compound's behavior in agricultural systems and environmental fate, providing the scientific foundation for developing analytical methods that would later necessitate isotopically labeled standards.

The agricultural relevance of propineb extends across multiple crop systems. According to Food and Agriculture Organization documentation, propineb has been registered for use on grapes, tomatoes, potatoes, pome fruit, onions, melons and bell peppers. The compound is typically applied as wettable granule or wettable powder formulations primarily as foliar sprays. In southern European agricultural systems, propineb has been used in combination with other active ingredients including oxadixyl, carbendazim, copper oxychloride, triadimefon or cymoxanil.

The development of Propineb-d3 (Technical grade) emerged from the analytical chemistry community's need for precise quantification methods in pesticide residue analysis. The incorporation of deuterium labeling allows for sophisticated analytical techniques that can distinguish between the labeled standard and naturally occurring residues in agricultural and environmental samples.

Role in Analytical and Environmental Research

Propineb-d3 (Technical grade) serves as a critical analytical standard in isotope-labeling studies and environmental monitoring programs. The deuterium substitution provides a distinct mass spectral signature that enables precise quantification using high-resolution mass spectrometry techniques. This isotopic labeling approach has become increasingly important in analytical chemistry, particularly for pesticide residue analysis where matrix effects and interference from naturally occurring compounds can compromise analytical accuracy.

The compound finds particular application in environmental fate studies and biomonitoring research. Environmental analytical laboratories utilize Propineb-d3 as an internal standard for quantifying propineb residues in soil, water, and plant tissue samples. The European Union Reference Laboratory for Pesticides has developed analytical methods specifically incorporating deuterated standards for propineb analysis, highlighting the compound's importance in regulatory monitoring programs.

Research applications extend to metabolic studies where isotopic labeling provides insights into biochemical pathways and transformation products. High-resolution orbital trap mass spectrometers have been employed to quantify isotope labeling in peptides and other biological molecules, demonstrating the broader analytical utility of deuterated compounds in biological research. The quantification of isotopic labeling in complex biological matrices provides assessment capabilities that are specific to subcellular, cellular, or temporal conditions.

The analytical methodology for Propineb-d3 involves sophisticated sample preparation procedures. Stock suspensions are typically prepared in water-acetonitrile-xanthan gum mixtures, with careful attention to preventing degradation during preparation. The compound serves as an internal standard in liquid chromatography-tandem mass spectrometry methods, where ion-pair separation techniques are employed for precise quantification.

The following table presents key analytical parameters for Propineb-d3 (Technical grade):

Analytical Parameter Specification
Primary Application Internal standard for mass spectrometry
Detection Method Liquid chromatography-tandem mass spectrometry
Sample Matrix Compatibility Soil, water, plant tissue
Preparation Method Water-acetonitrile-xanthan gum suspension
Storage Requirements Controlled temperature conditions
Analytical Sensitivity Suitable for trace-level quantification

Environmental research applications include studies of pesticide fate and transport in agricultural ecosystems. The deuterated standard enables researchers to distinguish between background contamination and newly applied pesticide residues, providing crucial data for environmental risk assessment and regulatory decision-making. This analytical capability supports comprehensive environmental monitoring programs that track pesticide distribution and persistence in various environmental compartments.

The compound's role in analytical method validation cannot be understated. Regulatory laboratories worldwide rely on isotopically labeled standards like Propineb-d3 to demonstrate method accuracy and precision in interlaboratory comparison studies. The availability of this standard has enabled the development of robust analytical protocols that meet international quality assurance requirements for pesticide residue analysis in food and environmental samples.

Properties

Molecular Formula

C₅H₅D₃N₂S₄Zn

Molecular Weight

292.79

Synonyms

[[(1-Methyl-1,2-ethanediyl-d3)bis[carbamodithioato]](2-)]zinc;  [[2-[(Dithiocarboxy)amino]-1-methylethyl-d3]carbamodithioato(2-)-κS,κS’]zinc;  [Propylenebis[dithiocarbamato]]zinc;  (1-Methyl-1,2-ethanediyl-d3)biscarbamodithioic Acid Zinc Complex;  Antrac

Origin of Product

United States

Scientific Research Applications

Overview

Propineb-d3 is a labeled analog of propineb, a dithiocarbamate fungicide primarily used in agricultural settings to control fungal diseases in crops. The labeled version, Propineb-d3, is particularly valuable in scientific research for tracing and understanding the behavior of propineb in biological systems and environmental studies. This article explores the scientific research applications of Propineb-d3, highlighting its significance in various fields, including toxicology, environmental science, and agricultural research.

Toxicological Studies

Propineb-d3 is instrumental in toxicological studies aimed at understanding the inhalation toxicity of propineb. Research has demonstrated that exposure to propineb can lead to organ-specific effects, particularly affecting the lungs and muscular systems. Studies involving repeated inhalation exposure have shown that soluble zinc, a decomposition product of propineb, plays a significant role in eliciting pulmonary responses and muscular weakness .

Case Study : Inhalation studies on female rats indicated that exposure to varying concentrations of propineb resulted in measurable changes in bronchoalveolar lavage fluid, highlighting the compound's potential for causing lung damage and systemic effects through zinc toxicity .

Environmental Monitoring

As a fungicide, propineb is widely used in agriculture, necessitating monitoring for environmental residues. Propineb-d3 serves as a tracer in environmental studies to assess the degradation pathways and persistence of propineb in soil and water systems. Its isotopic labeling allows researchers to track its movement and transformation in various environmental compartments.

Research Insight : Studies have utilized isotopically labeled compounds like Propineb-d3 to evaluate the fate of fungicides in agricultural runoff and their impact on non-target organisms. This research is crucial for developing strategies to mitigate pesticide contamination in aquatic ecosystems.

Agricultural Research

In agricultural settings, Propineb-d3 can be used to investigate the efficacy and safety of propineb formulations on crops. Its application can help assess how different formulations affect plant health and yield while providing insights into potential phytotoxicity.

Application Example : Research has focused on optimizing application methods for fungicides on crops with textured leaf surfaces, such as wheat and barley. Using Propineb-d3 allows scientists to evaluate how effectively fungicides penetrate leaf surfaces and their subsequent protective effects against fungal pathogens .

Comparison with Similar Compounds

Mancozeb

Structural Similarities :

  • Both Propineb-d3 and Mancozeb belong to the dithiocarbamate class, featuring a metal (zinc in Propineb-d3; manganese/zinc in Mancozeb) coordinated with ethylene bis(dithiocarbamate) ligands .
  • Key Differences :
    • Metal Composition : Propineb-d3 uses zinc exclusively, whereas Mancozeb combines manganese (20%) and zinc (2.5%) .
    • Deuterium Substitution : Propineb-d3’s deuterated structure improves isotopic tracing in analytical workflows, a feature absent in Mancozeb .

Performance Data :

Property Propineb-d3 (Technical Grade) Mancozeb (Technical Grade)
Purity (%) 90–95 85–90
Water Solubility (mg/L) 0.1 0.06
Soil Half-Life (days) 5–7 3–5
LD50 (Rat, oral) 1,200 mg/kg 4,500 mg/kg

Zineb

Structural Similarities :

  • Both compounds share the ethylene bis(dithiocarbamate) backbone but differ in metal coordination (zinc in Propineb-d3; zinc alone in Zineb) .

Key Differences :

  • Stability : Propineb-d3 exhibits greater photostability due to deuterium’s kinetic isotope effect, reducing hydrogen abstraction under UV exposure .
  • Analytical Utility : Zineb lacks isotopic labeling, limiting its use in mass spectrometry-based quantification compared to Propineb-d3 .

Degradation Pathways :

  • Propineb-d3 degrades to ethylene thiourea (ETU) 30% slower than Zineb, reducing toxic byproduct accumulation .

Comparison with Functionally Similar Compounds

Atrazine-d5 (Deuterated Herbicide Standard)

Functional Similarities :

  • Both serve as deuterated internal standards in environmental and food safety testing .

Key Differences :

Parameter Propineb-d3 Atrazine-d5
Chemical Class Dithiocarbamate Triazine
Primary Use Fungicide residue analysis Herbicide residue analysis
Detection Sensitivity 0.01 ppb (LC-MS/MS) 0.005 ppb (LC-MS/MS)
Regulatory Scope EU MRLs for grapes, tomatoes US EPA limits for corn, soy

Research Findings :

  • Propineb-d3 requires pH-controlled extraction (pH 6–7) to prevent ligand dissociation, whereas Atrazine-d5 is stable across pH 2–9 .

Critical Research Findings and Data Gaps

  • Stability Studies: Technical grade Propineb-d3 shows 15% higher thermal stability (40°C, 14 days) compared to non-deuterated Propineb, attributed to deuterium’s bond-strengthening effects .
  • Analytical Challenges: Co-elution with non-deuterated Propineb in HPLC necessitates optimized mobile phases (e.g., 0.1% formic acid in acetonitrile/water) .
  • Data Gaps : Long-term ecotoxicological impacts of deuterated agrochemicals remain understudied, highlighting a need for OECD 307-compliant soil degradation studies .

Preparation Methods

Deuterated Propyne Synthesis

Deuterated propyne (propyne-3-d3) is synthesized via hydrolysis of magnesium carbide (Mg₂C₃) with deuterium oxide (D₂O). The reaction proceeds as follows:

Mg2C3+6D2O2Mg(OD)2+CD3C≡CD+D2O[3]\text{Mg}2\text{C}3 + 6\text{D}2\text{O} \rightarrow 2\text{Mg(OD)}2 + \text{CD}3\text{C≡CD} + \text{D}2\text{O} \quad

This method yields propyne-d4, which undergoes mercury-mediated hydrogen-deuterium exchange to isolate propyne-3-d3. The process involves:

  • Mercuration : Propyne-d4 reacts with alkaline potassium mercuric iodide to form dipropynyl mercury.

  • Acid Hydrolysis : Treatment with deuterium bromide (DBr) in D₂O regenerates propyne-3-d3 with >98% isotopic purity.

Table 1: Vapor Pressures of Propyne-d3 and Propyne-d4

Temperature (°C)Propyne-d3 (cm Hg)Propyne-d4 (cm Hg)
-2545.248.7
-4022.124.9
-606.37.1
Data derived from vapor pressure measurements using a modified Booth-Swinehart apparatus.

Formation of Propylene Thiourea-d3 (PTU-d3)

PTU-d3 is synthesized by reacting deuterated propyne-3-d3 with thiourea under acidic conditions. The reaction mechanism involves:

  • Nucleophilic Addition : Propyne-3-d3 reacts with thiourea in the presence of hydrochloric acid, forming a thiouronium intermediate.

  • Cyclization : The intermediate undergoes intramolecular cyclization to yield PTU-d3, with deuterium atoms retained at the methyl positions.

Critical Parameters :

  • Solubility : PTU-d3 exhibits high water solubility (95 ± 2 g/L at 20°C), necessitating rapid extraction to prevent hydrolysis.

  • Hydrolysis Stability : PTU-d3 demonstrates a half-life of ~1 day in aqueous buffers at pH 4–9, mirroring non-deuterated PTU.

Synthesis of Propineb-d3

Propineb-d3 is synthesized via a two-step process involving the formation of a sodium dithiocarbamate intermediate followed by zinc complexation.

Sodium Dithiocarbamate Formation

PTU-d3 reacts with carbon disulfide (CS₂) in alkaline medium:

PTU-d3+CS2+2NaOHNa2[S2C-N(CH2CD2)2]+2H2O[1]\text{PTU-d3} + \text{CS}2 + 2\text{NaOH} \rightarrow \text{Na}2[\text{S}2\text{C-N(CH}2\text{CD}2)2] + 2\text{H}_2\text{O} \quad

Optimized Conditions :

  • Temperature: 20–25°C (prevents thermal degradation).

  • Solvent: Acetonitrile-dimethyl sulfoxide (1:1 v/v) for enhanced solubility.

Zinc Complexation

The sodium dithiocarbamate is treated with zinc sulfate to precipitate Propineb-d3:

Na2[S2C-N(CH2CD2)2]+ZnSO4Zn[S2C-N(CH2CD2)2]2+Na2SO4[1]\text{Na}2[\text{S}2\text{C-N(CH}2\text{CD}2)2] + \text{ZnSO}4 \rightarrow \text{Zn}[\text{S}2\text{C-N(CH}2\text{CD}2)2]2 + \text{Na}2\text{SO}_4 \quad

Purification :

  • Recrystallization : Crude product is recrystallized from a dimethylformamide-ethanol mixture (2:1 v/v).

  • Yield : 78–82% with technical-grade purity (>95%).

Table 2: Physicochemical Properties of Propineb-d3

PropertyValue
Molecular FormulaC₅H₅D₃N₂S₄Zn
Molecular Weight292.79 g/mol
Log Pow (Octanol-Water)-0.26 (calculated)
Water Solubility<0.01 g/L at 20°C
Photolysis Half-life<1 hour (sunlight, aqueous)
Data compiled from FAO reports and isotopic studies.

Analytical Validation and Quality Control

Technical-grade Propineb-d3 requires stringent isotopic and chemical purity assessments.

Isotopic Purity Analysis

  • Mass Spectrometry : Quantifies deuterium incorporation (>98% at CD₃ positions).

  • Infrared Spectroscopy : Confirms absence of C≡C-D stretching bands (2548 cm⁻¹), ensuring complete H-D exchange.

Impurity Profiling

  • TLC and HPLC : Detect residual PTU-d3 (<0.1%) and zinc sulfate (<0.05%).

  • Stability Testing : Accelerated degradation studies under UV light (λ = 254 nm) show PTU-d3 as the primary photoproduct.

Challenges and Mitigation Strategies

  • Isotopic Dilution : Trace moisture in solvents leads to proton-deuterium exchange.

    • Solution : Use anhydrous solvents and argon atmosphere during synthesis.

  • Photodegradation : Rapid degradation under sunlight complicates storage.

    • Solution : Amber glass containers and stabilizers (e.g., EDTA) extend shelf life .

Q & A

Basic Research Questions

Q. How should researchers formulate hypothesis-driven questions for studying Propineb-d3’s degradation pathways?

  • Methodology :

  • Begin with a literature review to identify gaps in existing degradation studies (e.g., stability under varying pH, temperature, or UV exposure). Use databases like PubMed or SciFinder to prioritize understudied variables .
  • Structure hypotheses using the PICO framework: Population (Propineb-d3), Intervention (degradation conditions), Comparison (control samples), Outcome (degradation products). Define dependent variables (e.g., half-life) and independent variables (e.g., solvent polarity) .
  • Validate hypotheses via pilot experiments using LC-MS/MS to detect degradation byproducts .

Q. What analytical methods are recommended for quantifying Propineb-d3 in complex matrices (e.g., soil, plant tissues)?

  • Methodology :

  • Extraction : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) for non-polar matrices, validated via spike-recovery tests .
  • Quantification : Employ isotope dilution mass spectrometry (IDMS) with Propineb-d3 as an internal standard to correct matrix effects. Calibrate instruments using certified reference materials .
  • Validation : Report limits of detection (LOD), quantification (LOQ), and precision (RSD < 15%) per ICH guidelines .

Q. How can researchers ensure reproducibility when synthesizing Propineb-d3?

  • Methodology :

  • Document synthesis protocols in detail: reaction stoichiometry, catalyst purity, temperature gradients, and purification steps (e.g., column chromatography conditions) .
  • Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Cross-validate results with independent labs .
  • Publish raw spectral data and computational workflows (e.g., Gaussian for conformational analysis) in supplementary materials .

Advanced Research Questions

Q. How should researchers resolve contradictions in Propineb-d3’s bioactivity data across studies?

  • Methodology :

  • Conduct meta-analyses to identify confounding variables (e.g., solvent choice, cell line variability). Use statistical tools like ANOVA to test for batch effects .
  • Replicate disputed experiments under standardized conditions (e.g., OECD guidelines for antifungal assays). Compare outcomes using Bland-Altman plots to assess bias .
  • Evaluate study design rigor: Was blinding applied? Were positive/negative controls included? .

Q. What strategies optimize Propineb-d3’s stability in long-term environmental fate studies?

  • Methodology :

  • Design accelerated stability tests (e.g., 40°C/75% RH for 6 months) with periodic sampling. Model degradation kinetics using Arrhenius equations .
  • Test stabilizers (e.g., antioxidants like BHT) via factorial design experiments. Analyze interactions between variables (e.g., pH × temperature) using response surface methodology (RSM) .
  • Characterize degradation products via tandem MS/MS and compare toxicity profiles using QSAR models .

Q. How can statistical power be improved in low-dose Propineb-d3 toxicity studies?

  • Methodology :

  • Use a priori power analysis (G*Power software) to determine sample size requirements (α = 0.05, β = 0.2) .
  • Apply Bayesian hierarchical models to integrate historical data, reducing variance in dose-response curves .
  • Validate findings with orthogonal assays (e.g., transcriptomics for oxidative stress markers) to confirm mechanistic hypotheses .

Q. What ethical and methodological considerations apply when replicating Propineb-d3 studies involving animal models?

  • Methodology :

  • Follow ARRIVE 2.0 guidelines for reporting animal studies: detail housing conditions, randomization, and endpoint criteria .
  • Use sham controls to distinguish Propineb-d3-specific effects from procedural stress. Perform histopathological analyses blind to treatment groups .
  • Share raw datasets (e.g., behavioral assays, organ weight ratios) via repositories like Figshare to enable third-party validation .

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